molecular formula C6H16Cl2N2 B2956376 6-Methylpiperidin-3-amine;dihydrochloride CAS No. 2287332-49-2

6-Methylpiperidin-3-amine;dihydrochloride

Numéro de catalogue: B2956376
Numéro CAS: 2287332-49-2
Poids moléculaire: 187.11
Clé InChI: PVQZAQJVZOSCSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methylpiperidin-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11. The purity is usually 95%.
BenchChem offers high-quality 6-Methylpiperidin-3-amine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpiperidin-3-amine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-2-3-6(7)4-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZAQJVZOSCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: (3R,6S)-6-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R,6S)-6-methylpiperidin-3-amine dihydrochloride is a highly specialized, chiral diamine building block that has recently revolutionized the landscape of targeted covalent kinase inhibitors. As the critical structural scaffold for Ritlecitinib (PF-06651600) —a first-in-class, FDA-approved oral inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases[1]—this molecule exemplifies the profound impact of precise stereochemistry in modern drug design.

This whitepaper provides an in-depth technical analysis of the compound’s structural mechanics, the causality behind its complex synthetic scale-up, and its definitive role in irreversible covalent binding at the JAK3 ATP-binding pocket.

Structural and Physicochemical Profiling

The core structure of (3R,6S)-6-methylpiperidin-3-amine consists of a saturated piperidine ring substituted with a methyl group at the C6 position and a primary amine at the C3 position. The stereochemistry is strictly defined as (3R, 6S) , which places the two substituents in a cis-configuration relative to the piperidine ring[2].

In industrial and pharmaceutical applications, the compound is isolated and utilized as a dihydrochloride salt [3]. The free base is an oil that is prone to oxidation and difficult to handle on a large scale. Conversion to the dihydrochloride salt ensures a highly crystalline, thermodynamically stable solid that is easily purified via crystallization and exhibits excellent aqueous solubility for subsequent biphasic reactions[4].

Quantitative Data Summary
PropertyValue
Chemical Name (3R,6S)-6-methylpiperidin-3-amine dihydrochloride
CAS Number (Salt) 2287332-49-2[3]
CAS Number (Free Base) 1184917-67-6[5]
Molecular Formula C6H16Cl2N2[4]
Molecular Weight 187.11 g/mol
Stereochemistry (3R, 6S) - cis configuration
Physical State White to off-white crystalline solid[6]

Synthetic Strategies and Chiral Resolution

The synthesis of highly functionalized, enantiopure piperidines from pyridine precursors is notoriously difficult. Enantioselective reduction of 2,5-disubstituted pyridines using homogeneous rhodium or iridium catalysts often yields poor enantiomeric excess (ee) and low conversion rates[2].

The Causality of the Industrial Route

To overcome these limitations during the scale-up of Ritlecitinib, process chemists at Pfizer engineered a robust, two-phase approach: diastereoselective hydrogenation followed by classical chiral resolution [2].

  • Catalyst Selection (Rh/C vs. PtO2/Pd/C): Initial attempts using standard 10% Pd/C yielded <50% conversion over 24 hours. The use of costly PtO2 was economically unviable for >100 kg scale-up. The breakthrough was utilizing 5% Rh/C in a 9:1 ethanol/acetic acid solvent system. Rhodium uniquely facilitates the rapid saturation of the pyridine ring while suppressing epimerization, yielding 100% conversion within 2 hours and increasing the cis/trans diastereomeric ratio to 2.8:1[2].

  • Chiral Resolution: Because the hydrogenation produces a racemic cis-mixture (rac-4), a highly specific resolving agent is required. Out of 91 chiral acids screened, (R)-2-(3,5-dinitrobenzamido)-2-phenylacetic acid was selected. The causality here is driven by crystal lattice thermodynamics: this specific acid forms a highly insoluble diastereomeric salt only with the desired N-Boc-(3R,6S) enantiomer, allowing it to crash out of the hot ethanol solution with >90% ee and >95% cis/trans purity[2].

Synthesis N1 6-methylpyridin-3-amine (Starting Material) N2 N-Boc Protection N1->N2 N3 Catalytic Hydrogenation (5% Rh/C, 50 psi H2) N2->N3 N4 Racemic cis-Piperidine (rac-4) N3->N4 cis/trans 2.8:1 N5 Chiral Resolution with (R)-Chiral Acid N4->N5 N6 N-Boc-(3R,6S)-3-amino- 6-methylpiperidine N5->N6 Crystallization N7 HCl Treatment (Deprotection & Salt Formation) N6->N7 N8 (3R,6S)-6-methylpiperidin- 3-amine dihydrochloride N7->N8

Synthetic workflow of (3R,6S)-6-methylpiperidin-3-amine dihydrochloride via chiral resolution.

Pharmacological Application: The Ritlecitinib Connection

The (3R,6S)-6-methylpiperidin-3-amine scaffold is not merely a structural linker; it is the spatial director that enables the extreme selectivity of Ritlecitinib[1].

In June 2023, the FDA approved Ritlecitinib (LITFULO™) for the treatment of severe alopecia areata[7]. Alopecia areata is driven by a cytotoxic subset of T cells responding to a loss of immune privilege in hair follicles, a process heavily reliant on the JAK3/STAT signaling pathway[1].

Mechanistic Causality of the (3R,6S) Stereocenter

JAK3 is unique among the Janus kinase family because it possesses a specific cysteine residue (Cys909 ) in its ATP-binding pocket; other JAK family members (like TYK2) possess a serine (Ser985) at this equivalent position[1].

When Ritlecitinib enters the kinase domain, the (3R,6S)-piperidine ring acts as a rigid conformational anchor. The cis-geometry forces the attached acrylamide warhead to project at the exact optimal trajectory to undergo a nucleophilic Michael addition with the thiol group of Cys909[8]. If the (3S,6R) enantiomer were used, the acrylamide group would be sterically deflected away from Cys909, resulting in a catastrophic loss of kinact (inactivation rate) and rendering the drug ineffective[9]. This irreversible covalent bond results in an IC50 of 33.1 nM for JAK3, with virtually no activity against JAK1, JAK2, and TYK2 (IC50 > 10,000 nM)[9].

JAK3_Pathway Cytokine γc Cytokines (IL-2, IL-4, IL-7, IL-15, IL-21) Receptor Receptor Dimerization (JAK1/JAK3) Cytokine->Receptor JAK3 JAK3 Activation (ATP Binding Pocket) Receptor->JAK3 STAT STAT Phosphorylation & Translocation JAK3->STAT Gene Gene Transcription (Alopecia Areata Pathology) STAT->Gene Inhibitor Ritlecitinib (PF-06651600) (3R,6S)-Piperidine Scaffold Covalent Acrylamide Warhead Covalent Bond at Cys909 Inhibitor->Covalent Covalent->JAK3 Irreversible Inhibition

Mechanism of JAK3 inhibition by Ritlecitinib via covalent binding at the Cys909 residue.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols represent the self-validating workflows for synthesizing and utilizing the (3R,6S)-6-methylpiperidin-3-amine scaffold[2],[10].

Protocol 1: Large-Scale Asymmetric Hydrogenation & Chiral Resolution

Objective: Isolate the enantiopure (3R,6S) scaffold from a protected pyridine precursor.

  • Hydrogenation Setup: Charge a high-pressure reactor with N-Boc-6-methylpyridin-3-amine (1.0 eq), ethanol (7 volumes), and acetic acid (1 volume).

  • Catalyst Addition: Under a nitrogen purge, add 5 wt% Rhodium on carbon (wet, 20 wt% loading relative to the substrate)[2].

  • Reaction Execution: Pressurize the reactor with hydrogen to 50 psi (0.34–0.38 MPa). Heat the mixture to 50 °C and stir vigorously for 10 hours[2].

  • Validation Checkpoint 1 (Conversion): Analyze an aliquot via HPLC. The reaction is complete when starting material is <1%. The expected cis/trans ratio of the resulting rac-4 mixture is ~2.8:1[2].

  • Chiral Resolution: Filter the catalyst. To the crude rac-4 solution, add (R)-2-(3,5-dinitrobenzamido)-2-phenylacetic acid (1.2 eq relative to total moles) and heat to 70 °C[2].

  • Crystallization: Cool the mixture slowly to ambient temperature. The diastereomeric salt of N-Boc-(3R,6S)-3-amino-6-methylpiperidine will selectively crystallize.

  • Validation Checkpoint 2 (Chiral Purity): Filter the crystals and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Target purity: >90% ee and >95% cis/trans ratio[2],[11].

  • Salt Formation: Treat the isolated salt with ethanolic HCl to cleave the Boc group and precipitate (3R,6S)-6-methylpiperidin-3-amine dihydrochloride.

Protocol 2: Synthesis of the Ritlecitinib Precursor (Nucleophilic Substitution)

Objective: Couple the (3R,6S) scaffold to the pyrrolopyrimidine core.

  • Reagent Charging: To a high-pressure autoclave, add (3R,6S)-1-benzyl-6-methylpiperidin-3-amine (1.0 eq) and 4-chloropyrrolo[2,3-d]pyrimidine (1.1 eq)[10].

  • Solvent & Base: Suspend the mixture in n-butanol (10 volumes) and add diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the HCl generated during the reaction[10].

  • Reaction Execution: Seal the autoclave, heat the system to 140 °C, and stir overnight (approx. 16 hours)[10].

  • Validation Checkpoint 3 (Coupling): Monitor the reaction via TLC (Dichloromethane/Methanol 20:1). The disappearance of the 4-chloropyrrolo[2,3-d]pyrimidine spot indicates completion[10].

  • Downstream Processing: Cool to room temperature, perform catalytic hydrogenation (Pd/C) to remove the benzyl protecting group, and subsequently react the secondary amine with acryloyl chloride at 0–5 °C to yield Ritlecitinib[10].

Conclusion

The (3R,6S)-6-methylpiperidin-3-amine dihydrochloride scaffold is a triumph of modern synthetic chemistry and structure-based drug design. By overcoming the thermodynamic hurdles of pyridine hydrogenation and leveraging precise chiral resolution, researchers have unlocked a molecular geometry that perfectly aligns with the Cys909 residue of JAK3. This structural synergy is the foundational mechanism behind Ritlecitinib's high selectivity, minimal off-target toxicity, and its ultimate FDA approval as a breakthrough therapy for severe alopecia areata.

References

  • NextSDS. "6-methylpiperidin-3-amine dihydrochloride — Chemical Substance Information." Available at: [Link]

  • ChemBK. "(3R,6S)-6-methylpiperidin-3-amine." Available at:[Link]

  • Organic Process Research & Development. "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Available at: [Link]

  • Google Patents (CN111675643B). "Preparation method of brivaracetam.
  • Google Patents (CN113121539A). "Preparation method of PF06651600.
  • Drug Hunter. "ritlecitinib." Available at: [Link]

  • YaleNews. "FDA approves second Yale-researched treatment for alopecia areata." Available at:[Link]

  • MDPI. "A Comprehensive Overview of Globally Approved JAK Inhibitors." Available at: [Link]

  • PatSnap Synapse. "Can JAK3 Replicate TYK2's Success?" Available at: [Link]

Sources

Biological Activity of 6-Methylpiperidin-3-amine Derivatives: A Paradigm in Covalent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methylpiperidin-3-amine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. The most prominent application of this derivative is found in Ritlecitinib (PF-06651600) , an orally bioavailable, irreversible covalent inhibitor of Janus Kinase 3 (JAK3) and TEC family kinases[1]. By leveraging the unique stereochemical and conformational properties of the 6-methylpiperidin-3-amine ring, researchers have successfully overcome the historical challenge of achieving true isoform selectivity within the highly conserved JAK family, providing a targeted therapeutic avenue for autoimmune conditions such as alopecia areata and rheumatoid arthritis[2].

Mechanistic Rationale: The Conformational Lock

The biological activity of 6-methylpiperidin-3-amine derivatives in JAK3 inhibition is rooted in precise conformational control. The JAK family (JAK1, JAK2, JAK3, and TYK2) shares a highly homologous ATP-binding pocket. However, JAK3 is unique in possessing a cysteine residue (Cys909) at the solvent-exposed front of the ATP cleft, whereas the other isoforms possess a serine at the equivalent position[2][3].

To exploit this structural divergence, the 6-methylpiperidin-3-amine scaffold serves as a highly rigidified linker:

  • The Hinge Binder: A pyrrolopyrimidine core acts as the ATP-competitive hinge-binding motif, anchoring the molecule in the active site[4].

  • The Causality of the 6-Methyl Group: The critical innovation lies in the piperidine ring. The addition of the cis-6-methyl group restricts the ring to a low-energy chair conformation[1]. This "conformational lock" precisely vectors an attached electrophilic acrylamide warhead into optimal proximity with the sulfhydryl group of Cys909[1].

  • Kinetic Impact: Without the 6-methyl substitution, the piperidine ring would adopt multiple flexible conformations, pointing the warhead away from Cys909. The methyl-induced rigidity drastically increases the inactivation rate ( kinact​ ), driving exquisite selectivity over JAK1, JAK2, and TYK2[1].

JAK3_Signaling Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Common γ-Chain Receptor Complex Cytokine->Receptor Binds JAK3 JAK3 Kinase (Cys909 Active Site) Receptor->JAK3 Recruits/Activates STAT STAT Proteins (Phosphorylation) JAK3->STAT Phosphorylates Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Translocates Inhibitor 6-Methylpiperidin-3-amine Derivative (Ritlecitinib) Inhibitor->JAK3 Covalent Blockade

Fig 1: JAK3/STAT signaling and targeted covalent inhibition by 6-methylpiperidin-3-amine derivatives

Biological Activity & Pharmacological Profile

By irreversibly targeting Cys909, 6-methylpiperidin-3-amine derivatives like PF-06651600 achieve unprecedented selectivity. The compound effectively blocks downstream STAT phosphorylation triggered by common γ-chain cytokines, which is critical for T-cell and NK-cell activation[4]. This targeted immunosuppression has demonstrated profound efficacy in in vivo models of inflammatory diseases, including adjuvant-induced arthritis (AIA) and experimental autoimmune encephalomyelitis (EAE)[1].

Quantitative Data: Kinase Selectivity Profile

The table below summarizes the in vitro biological activity of the 6-methylpiperidin-3-amine derivative PF-06651600 across the JAK family, highlighting the massive selectivity window generated by the covalent mechanism[2].

Kinase TargetIC₅₀ (nM)Structural Feature at Equivalent PositionInhibition Mode
JAK3 33.1Cysteine (Cys909)Irreversible Covalent
JAK1 > 10,000Serine (Ser903)Reversible (Weak)
JAK2 > 10,000Serine (Ser936)Reversible (Weak)
TYK2 > 10,000Serine (Ser953)Reversible (Weak)

Synthetic Methodology: Assembly of the Pharmacophore

The synthesis of PF-06651600 relies on the enantiopure starting material (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine [5]. The protocol is designed to sequentially build the pharmacophore while maintaining the critical stereochemical integrity required for biological activity.

Synthesis SM (3R, 6S)-1-benzyl-6- methylpiperidin-3-amine Step1 SNAr Reaction (4-chloropyrrolo[2,3-d]pyrimidine, DIPEA) SM->Step1 Int1 Intermediate 4 (N-benzyl protected) Step1->Int1 Step2 Hydrogenolysis (Pd(OH)2/C, H2, MeOH) Int1->Step2 Int2 Intermediate 5 (Secondary Amine) Step2->Int2 Step3 Acylation (Acryloyl chloride, NaHCO3) Int2->Step3 Product PF-06651600 (Covalent JAK3 Inhibitor) Step3->Product

Fig 2: Synthetic workflow of PF-06651600 from (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine.

Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Procedure: To a high-pressure autoclave, add (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine (1.0 eq), 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq), and diisopropylethylamine (DIPEA, 3.0 eq) in n-butanol. Heat the mixture to 140 °C and stir overnight[5].

  • Causality: DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Without it, the primary amine of the piperidine would become protonated, destroying its nucleophilicity and halting the SN​Ar reaction.

  • Self-Validation: Monitor via TLC (Dichloromethane/Methanol 20:1). The complete disappearance of the primary amine spot and the emergence of a highly UV-active secondary amine spot confirms reaction completion[5].

Step 2: Catalytic Hydrogenolysis (Debenzylation)

  • Procedure: Dissolve Intermediate 4 in methanol. Add 20% wet Pearlman’s catalyst (Pd(OH)₂/C) at a mass ratio of 1:0.2. React under hydrogen gas (15 psi) at 45-55 °C[5].

  • Causality: Pd(OH)₂/C is chosen over standard Pd/C due to its superior activity in cleaving sterically hindered N-benzyl groups while preventing over-reduction of the pyrrolopyrimidine core.

Step 3: Acylation (Warhead Installation)

  • Procedure: Add the debenzylated Intermediate 5 (1.0 eq) and sodium bicarbonate (5.0 eq) to a THF/water mixture (2:1). Cool to 0 °C. Dropwise add acryloyl chloride (1.2 eq) while maintaining the internal temperature between 0-5 °C[5].

  • Causality: The biphasic Schotten-Baumann conditions (THF/Water with NaHCO₃) ensure that the generated HCl is immediately neutralized in the aqueous phase, preventing the degradation of the highly reactive acrylamide warhead.

Experimental Protocol: Covalent Kinase Assay

To accurately measure the biological activity of 6-methylpiperidin-3-amine covalent derivatives, standard equilibrium IC₅₀ assays are fundamentally flawed. Covalent inhibition is a two-step process (reversible binding followed by irreversible bond formation). Therefore, a time-dependent assay measuring kinact​/KI​ must be employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant JAK3 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-Incubation: Prepare a 10-point serial dilution of the 6-methylpiperidin-3-amine derivative. Add the inhibitor to the enzyme and pre-incubate for distinct time intervals (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature.

    • Causality: Pre-incubation allows the covalent bond between the acrylamide warhead and Cys909 to form. Longer pre-incubation times will yield lower apparent IC₅₀ values as more enzyme is irreversibly inactivated.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at its apparent Km​ for JAK3) and a fluorescently labeled STAT-derived peptide substrate.

  • Quenching and Reading: Stop the reaction after 30 minutes using EDTA. Measure the ratio of phosphorylated to unphosphorylated peptide using microfluidic mobility shift assay technology.

  • Self-Validation Check: Compare the IC₅₀ at t=0 pre-incubation versus t=60 minutes. A true covalent 6-methylpiperidin-3-amine derivative will show a massive left-shift in the dose-response curve (potency increases over time). If the IC₅₀ remains static regardless of pre-incubation time, the covalent bond formation has failed, indicating a structural flaw in the warhead trajectory.

References

  • Frontiers in Chemistry: Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation. 3

  • Journal of Medicinal Chemistry (ACS): Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. 1

  • PubMed Central (PMC): Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. 2

  • MDPI Pharmaceuticals: Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. 4

  • Google Patents: CN113121539A - Preparation method of PF06651600. 6

Sources

In-depth Technical Guide: Potential Therapeutic Targets for 6-Methylpiperidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of potential therapeutic targets for analogs of 6-Methylpiperidin-3-amine. By integrating established scientific principles with practical, field-proven insights, we will dissect the methodologies for target identification and validation, ultimately empowering researchers to accelerate their drug discovery programs.

Section 1: Foundational Understanding of 6-Methylpiperidin-3-amine and its Analogs

6-Methylpiperidin-3-amine represents a privileged scaffold in medicinal chemistry. Its inherent stereochemistry and the presence of a primary amine offer versatile points for chemical modification, enabling the generation of diverse analog libraries. The core structure, a substituted piperidine, is a common motif in a vast array of bioactive molecules and natural products.[1][2] This prevalence is largely due to the piperidine ring's ability to adopt low-energy chair conformations, presenting substituents in well-defined spatial orientations that facilitate specific interactions with biological targets.[1]

The strategic placement of the methyl group at the 6-position and the amine at the 3-position introduces specific stereochemical and electronic properties. The methyl group can provide steric bulk, influencing binding pocket selectivity and metabolic stability. The primary amine at the 3-position is a critical pharmacophoric feature, often serving as a key hydrogen bond donor or a point of attachment for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.

The therapeutic potential of this scaffold is broad, with analogs having been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Understanding the structure-activity relationships (SAR) within an analog series is paramount for optimizing lead compounds and identifying their molecular targets.[5]

Section 2: Strategies for Target Identification

The identification of the specific molecular target(s) of a bioactive compound is a critical step in drug discovery.[6][7] It provides a mechanistic understanding of the compound's effects and enables a more rational approach to lead optimization. For 6-Methylpiperidin-3-amine analogs, a multi-pronged approach to target deconvolution is recommended, often combining direct biochemical methods, genetic interactions, and computational inference.[7]

Affinity-Based Approaches

Affinity chromatography remains a cornerstone of target identification.[8] This technique leverages the specific binding interaction between the small molecule (ligand) and its protein target.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Ligand Immobilization:

    • Synthesize an analog of 6-Methylpiperidin-3-amine with a suitable linker arm. The linker should be attached at a position that does not interfere with the compound's known pharmacophore. The 3-amine is often a convenient point of attachment.

    • Covalently couple the linker-modified analog to a solid support matrix (e.g., NHS-activated sepharose beads).[9] Ensure complete removal of unreacted ligand.

  • Protein Extraction:

    • Prepare a lysate from a biologically relevant cell line or tissue. The choice of lysis buffer is critical to maintain protein integrity and native conformation.

    • Pre-clear the lysate by passing it through a control matrix (beads without the immobilized ligand) to remove non-specific binders.

  • Affinity Purification:

    • Incubate the pre-cleared lysate with the ligand-immobilized beads to allow for binding of the target protein(s).[9]

    • Wash the beads extensively with buffer to remove unbound proteins.

  • Elution:

    • Elute the bound proteins using a competitive ligand (the original 6-Methylpiperidin-3-amine analog without the linker) or by changing the buffer conditions.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

Causality Behind Experimental Choices: The success of this method hinges on the specific interaction between the analog and its target. The linker position is crucial to avoid disrupting the binding interface. The stringent washing steps are essential to reduce the background of non-specific proteins, thereby increasing the confidence in the identified hits.

Trustworthiness: A key self-validating aspect of this protocol is the use of a competitive elution step. Elution with the free compound provides strong evidence that the identified proteins are specifically interacting with the pharmacophore of interest.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify enzyme targets based on their catalytic activity.[11][12][13] This approach utilizes reactive probes that covalently label the active site of specific enzyme classes.[13][14]

Experimental Workflow: ABPP for Serine Hydrolase Identification

If there is reason to suspect that a 6-Methylpiperidin-3-amine analog targets a serine hydrolase, the following workflow can be employed:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

3.2.2 Genetic Approaches

Genetic manipulation techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target gene can provide strong evidence for its role in the compound's mechanism of action. [15]A loss of the biological effect of the 6-Methylpiperidin-3-amine analog in the knockdown or knockout cells would strongly support the target's identity.

Section 4: Known and Hypothesized Targets

While the specific targets for novel 6-Methylpiperidin-3-amine analogs will require experimental determination, this chemical scaffold is present in compounds known to interact with a variety of protein classes. These provide a starting point for hypothesis generation.

  • Janus Kinases (JAKs): Certain N-((6-methylpiperidin-3-yl))-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of Janus Kinase 3 (JAK3), suggesting a role in autoimmune diseases. [16]* Androgen Receptors: Piperidine derivatives have been synthesized and shown to have anti-prostate cancer activity by modulating androgen receptor signaling. [3]* Signaling Pathways: Piperine, a well-known piperidine alkaloid, has been shown to regulate multiple signaling pathways, including STAT-3, NF-κB, and PI3K/Akt. [3][17]* Ion Channels: The piperidine motif is common in compounds that modulate the activity of various ion channels.

  • G-Protein Coupled Receptors (GPCRs): The amine functionality can serve as a key interaction point with aminergic GPCRs.

  • Enzymes: As discussed, enzymes, particularly hydrolases and kinases, are potential targets.

  • Transporters: The structural similarity to endogenous neurotransmitters suggests that these analogs could interact with neurotransmitter transporters.

Section 5: Conclusion and Future Directions

The identification and validation of therapeutic targets for 6-Methylpiperidin-3-amine analogs require a systematic and multi-faceted approach. By combining affinity-based proteomics, activity-based profiling, and rigorous biophysical and cellular validation techniques, researchers can confidently elucidate the mechanism of action of these promising compounds. The insights gained from these studies will be instrumental in guiding the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel treatments for a wide range of human diseases.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • ACROBiosystems. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Broad Institute. Small-molecule Target and Pathway Identification.
  • Wikipedia. Activity-based proteomics.
  • Mtoz Biolabs. Activity Based Protein Profiling ABPP.
  • Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1850.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • Creative Biostructure. Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(4), 367-376.
  • Kairys, V., et al. (2019). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery, 14(8), 735-744.
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice).
  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • deNOVO Biolabs. How does SPR work in Drug Discovery?.
  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. Chemico-Biological Interactions, 348, 109635.
  • Grokipedia. Piperidine alkaloids.
  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • ResearchGate. Basics of Activity-Based Protein Profiling (ABPP) (a) Schematic of ABPP...
  • Singh, S. B., & Ondeyka, J. G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 629-641.
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version.
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-251.
  • Virscidian. What Is Affinity Selection-Mass Spectrometry?.
  • CETSA. CETSA.
  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1206.
  • Shityakov, S., et al. (2019). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Molecules, 24(23), 4358.
  • de Souza, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC, 9(34), 1-13.
  • Smolecule. N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • European Pharmaceutical Review. Affinity-based screening.
  • Pauli, G. F., & Chen, S. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Taylor & Francis. Piperidine alkaloids – Knowledge and References.
  • ResearchGate. Biological activities of piperidine alkaloids. | Download Scientific Diagram.
  • Pharmaffiliates. N-((3R,6S)-6-Methylpiperidin-3-yl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl).
  • SynThink Research Chemicals. N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride.
  • ChemBK. (3R,6S)-6-methylpiperidin-3-amine.
  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114754.
  • Rubtsov, A. E., et al. (2023).
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3853.
  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • BenchChem. A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
  • ResearchGate. Synthesis of some Amide derivatives and their Biological activity.
  • Sanomol GmbH. 1-benzyl-6-methylpiperidin-3-amine acetyl-L-leucinate [1:1].
  • ChEMBL. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th....
  • Google Patents. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • Enamine. Analogues of Piperidine for Drug Design.

Sources

The Strategic Application of 6-Methylpiperidin-3-amine Dihydrochloride in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperidine ring is a privileged scaffold in drug discovery, frequently appearing in FDA-approved therapeutics targeting central nervous system (CNS) disorders, oncology, and immunology[1]. The introduction of chirality and specific substituents, such as in 6-methylpiperidin-3-amine dihydrochloride (CAS: 2287332-49-2), significantly enhances target selectivity and metabolic stability[2].

As a bifunctional building block, the 3-amino group serves as a versatile nucleophilic handle for downstream coupling, while the 6-methyl group introduces critical steric hindrance. This steric bulk dictates the conformational preference of the piperidine ring, effectively locking it into a bioactive geometry required for fitting into tight binding pockets, such as the kinase hinge regions or specific G-protein coupled receptor (GPCR) domains[1].

Pharmacophoric Contributions & Pathway Modulation

In rational drug design, the spatial orientation of the 3-amine and 6-methyl groups is paramount. For example, in the development of highly selective covalent Janus kinase 3 (JAK3) inhibitors like PF-06651600 (Ritlecitinib), the specific (3R, 6S) stereoisomer is utilized[3]. The 3-amine is functionalized into an acrylamide warhead, precisely angled to form a covalent bond with the Cys909 residue of JAK3. Concurrently, the 6-methyl group acts as a steric shield, preventing rapid cytochrome P450 (CYP)-mediated alpha-oxidation, thereby drastically improving the drug's pharmacokinetic profile[3][4].

Pharmacophoric contributions of the 6-methylpiperidin-3-amine scaffold in kinase targeting.

Physicochemical Properties & Salt Selection

Utilizing the dihydrochloride salt form rather than the free base is a deliberate, causality-driven choice in medicinal chemistry. The free base of low-molecular-weight aliphatic amines is often volatile, prone to rapid atmospheric oxidation, and highly hygroscopic. The dihydrochloride salt ensures long-term bench stability, precise stoichiometric weighing, and high aqueous solubility for biological assays[5].

Quantitative Data Summary
PropertyValueCausality / Relevance in Workflow
Chemical Formula C6H16Cl2N2Dihydrochloride salt ensures reliable 1:2 stoichiometry.
Molecular Weight 187.11 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski limits.
Physical State Solid (Powder)Facilitates accurate weighing and automated high-throughput dispensing.
Solubility High in H2O/DMSOIdeal for in vitro assay stock solutions and polar cross-coupling reactions.
Storage Condition Inert atmosphere, RTPrevents moisture absorption and premature degradation of the amine.

Data synthesized from commercial chemical substance databases[2][5].

Advanced Synthetic Methodologies: Biocatalytic Resolution

The synthesis of enantiomerically pure 6-methylpiperidin-3-amine derivatives often relies on biocatalytic transamination or crystallization-induced dynamic resolution (CIDR)[6]. Using immobilized ω-transaminases (TAs-IMB) with an isopropylamine donor allows for the highly stereoselective conversion of piperidone precursors into chiral amines[7]. This chemoenzymatic strategy circumvents the need for toxic heavy-metal catalysts and yields >99.9% enantiomeric excess (ee), which is critical for avoiding off-target toxicity in clinical candidates[8].

Protocol 1: Biocatalytic Transamination to Chiral Precursors
  • Objective: Generate enantiopure N-protected 6-methylpiperidin-3-amine.

  • Causality: Enzymatic transamination drives stereospecific amine formation. Using an open vessel allows the volatile acetone byproduct to escape, pushing the thermodynamic equilibrium toward complete conversion[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM triethanolamine buffer (pH 7.5) containing 1.1 M isopropylamine (acting as the amine donor).

  • Enzyme Activation: Add 200 mg of immobilized ω-transaminase and 1.4 mM pyridoxal-5'-phosphate (PLP) cofactor. Stir at 35 °C and 550 rpm for 5 minutes to activate the biocatalyst.

  • Substrate Addition: Introduce a preheated solution (35 °C) of the N-Boc-6-methylpiperidin-3-one precursor (45 mM) dissolved in DMSO (13% v/v).

  • Reaction & Self-Validation: Stir the open vessel at 35 °C for 24 hours. Validation: Monitor via chiral HPLC; the disappearance of the ketone peak and emergence of a single enantiomeric amine peak confirms successful transamination.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure to yield the N-Boc protected chiral amine.

Application Workflow: SNAr Coupling in Drug Synthesis

A critical step in utilizing 6-methylpiperidin-3-amine dihydrochloride is its coupling to heteroaryl scaffolds, such as pyrrolopyrimidines, via Nucleophilic Aromatic Substitution (SNAr)[3].

Step-by-step workflow for SNAr coupling using the dihydrochloride salt precursor.

Protocol 2: SNAr Coupling of 6-Methylpiperidin-3-amine Dihydrochloride
  • Objective: Couple the piperidine scaffold to a 4-chloropyrrolo[2,3-d]pyrimidine derivative (a common JAK kinase hinge binder)[3].

  • Causality: Because the starting material is a dihydrochloride salt, it requires at least 3.0 equivalents of a non-nucleophilic base (like DIPEA) to fully liberate the free amine and neutralize the HCl generated during the substitution. Failing to adequately buffer the system will result in reaction stalling due to amine protonation.

Step-by-Step Methodology:

  • Reagent Charging: To a high-pressure autoclave, add 1.0 eq of 6-methylpiperidin-3-amine dihydrochloride and 1.0 eq of the heteroaryl chloride electrophile.

  • Base Addition: Add 3.0 to 4.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The initial suspension will transition into a clearer or slightly turbid solution as the free base is liberated and DIPEA hydrochloride salts form.

  • Solvent & Heating: Add n-butanol. The high boiling point and polar protic nature of n-butanol stabilize the SNAr transition state. Seal the autoclave and heat to 140 °C.

  • Monitoring: Stir overnight. Validation: Monitor by TLC (Dichloromethane/Methanol 20:1). The complete disappearance of the UV-active heteroaryl chloride spot validates reaction completion.

  • Workup: Cool the vessel to room temperature, quench with saturated aqueous NaHCO3 to neutralize any residual acid, and extract with dichloromethane. Dry the organic layer and purify via flash chromatography.

Sources

Methodological & Application

Application Note: 6-Methylpiperidin-3-amine Dihydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to its Role as a Key Chiral Building Block for Ritlecitinib (PF-06651600)

Introduction & Chemical Profile

6-Methylpiperidin-3-amine dihydrochloride (CAS: 2287332-49-2) is a highly specialized chiral aliphatic heterocycle that has emerged as a critical intermediate in modern drug discovery. While the free base is highly reactive and prone to oxidative degradation, the dihydrochloride salt provides a stable, highly crystalline form ideal for long-term storage and precise stoichiometric handling in pharmaceutical manufacturing.

This compound, particularly in its (3R, 6S) stereoisomeric form (often utilized as its N1-benzyl protected derivative), is the foundational building block for Ritlecitinib (PF-06651600) [1]. Developed by Pfizer, Ritlecitinib is an orally bioavailable, highly selective covalent inhibitor of Janus kinase 3 (JAK3) and the TEC kinase family, approved for the treatment of severe alopecia areata [2].

Mechanistic Insights & Structural Rationale

The selection of the 6-methylpiperidin-3-amine scaffold in the design of JAK3/TEC inhibitors is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The 6-Methyl Group (Conformational Locking): The introduction of a methyl group at the C6 position of the piperidine ring creates significant steric bulk. This induces a conformational bias, restricting the degrees of freedom of the piperidine ring. By locking the molecule into its bioactive conformation, the entropic penalty upon binding to the ATP-binding pocket of the kinase is minimized, drastically improving both binding affinity and target selectivity.

  • The 3-Amine (Nucleophilic Handle): The primary amine at the C3 position serves as a highly reactive nucleophile. It is specifically designed to undergo Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocyclic cores (such as 4-chloropyrrolo[2,3-d]pyrimidine), forming the structural bridge of the API [1].

  • The Piperidine Nitrogen (Orthogonal Reactivity): The secondary amine within the piperidine ring (N1) is typically protected (e.g., with a benzyl group) during the initial SNAr coupling. Once deprotected, it serves as the precise attachment point for a covalent warhead—specifically, an acrylamide group that irreversibly binds to the Cys909 residue of JAK3 [2].

Synthetic Workflow & Experimental Protocols

The synthesis of Ritlecitinib relies on a highly optimized, three-step linear sequence starting from the (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine derivative. The protocols below outline the self-validating system used to construct the API, emphasizing the causality behind each experimental condition.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Coupling of the chiral piperidine intermediate with the pyrimidine core.

  • Procedure: To a high-pressure autoclave, add (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine (1.0 eq), 4-chloropyrrolo[2,3-d]pyrimidine (1.0 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in n-butanol. Seal the reactor, heat to 140 °C, and stir overnight. Monitor via TLC (DCM/MeOH 20:1). Upon completion, cool to room temperature and isolate the coupled intermediate [1].

  • Causality (Why these conditions?): The electron-rich nature of the pyrrolo[2,3-d]pyrimidine ring makes it relatively unreactive towards SNAr compared to simple, electron-deficient pyrimidines. Therefore, harsh conditions (140 °C) and a high-boiling polar protic solvent (n-butanol) are required to overcome the activation energy barrier. DIPEA is selected as a non-nucleophilic base to scavenge the HCl byproduct; if the HCl were not neutralized, it would protonate the 3-amine, rendering it non-nucleophilic and halting the reaction [1].

Protocol 2: Catalytic Hydrogenation (N-Debenzylation)
  • Objective: Removal of the N-benzyl protecting group to expose the secondary piperidine amine.

  • Procedure: Dissolve the coupled intermediate in a suitable solvent system (e.g., ethanol/acetic acid). Add 20% wet Palladium hydroxide on carbon (Pd(OH)₂/C) at a 1:0.2 mass ratio relative to the substrate. Pressurize the reactor with H₂ gas to 15 psi and heat to 45–55 °C. Stir until hydrogen uptake ceases. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate [1].

  • Causality (Why these conditions?): Pearlman's catalyst (Pd(OH)₂/C) is utilized instead of standard Pd/C due to its vastly superior catalytic activity for N-debenzylation. The "wet" form is mandated to mitigate the severe pyrophoric hazards associated with dry palladium catalysts in the presence of solvent vapors. The carefully controlled hydrogen pressure (15 psi) and moderate temperature (45–55 °C) ensure complete cleavage of the sterically hindered N-benzyl bond without causing unwanted reduction of the aromatic pyrimidine core [1].

Protocol 3: Schotten-Baumann Acylation
  • Objective: Installation of the acrylamide covalent warhead.

  • Procedure: Suspend the debenzylated intermediate (1.0 eq) and NaHCO₃ (5.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water. Cool the biphasic mixture to 0–5 °C. Add acryloyl chloride (1.2 eq) dropwise, maintaining the internal temperature strictly below 5 °C. Stir for 4 hours. Extract the organic layer, wash, and crystallize the final Ritlecitinib API [1].

  • Causality (Why these conditions?): The biphasic Schotten-Baumann conditions (THF/water with an inorganic base) serve a dual purpose: they facilitate the rapid acylation of the secondary amine while simultaneously hydrolyzing any unreacted acryloyl chloride, preventing over-acylation. Strict temperature control (0–5 °C) is absolutely critical; elevated temperatures promote the competitive Michael addition of the secondary amine to the newly formed acrylamide, which leads to the formation of unwanted dimer impurities (e.g., Ritlecitinib Impurity 8) [3].

Quantitative Data Summary

The table below summarizes the critical reaction parameters and expected outcomes for the three-step synthesis of Ritlecitinib from the 6-methylpiperidin-3-amine scaffold.

Reaction StepTransformationReagents & CatalystsSolvent SystemTemperaturePressure / Atmosphere
Step 1 SNAr CouplingDIPEA (3.0 eq)n-Butanol140 °CSealed Autoclave
Step 2 N-Debenzylation20% wet Pd(OH)₂/C, H₂EtOH / AcOH45–55 °C15 psi H₂
Step 3 AcylationAcryloyl Chloride, NaHCO₃THF / Water (2:1)0–5 °CAmbient / N₂

Synthetic Pathway Visualization

G A (3R,6S)-1-benzyl-6- methylpiperidin-3-amine C Intermediate 1 (Coupled Product) A->C DIPEA, n-butanol 140°C, SNAr B 4-chloropyrrolo [2,3-d]pyrimidine B->C D Intermediate 2 (Debenzylated) C->D H2, Pd(OH)2/C 45-55°C, Cleavage E Ritlecitinib (PF-06651600) D->E Acryloyl chloride, NaHCO3 THF/H2O, 0-5°C, Acylation

Fig 1: Synthetic workflow of Ritlecitinib from the 6-methylpiperidin-3-amine scaffold.

References

  • CN113121539A - Preparation method of PF06651600 Google Patents URL
  • WO2015083028A1 - Pyrrolo[2,3-d]pyrimidinyl acrylamides Google Patents URL
  • Ritlecitinib Impurity 8 | CAS No: 2626865-30-1 Cleanchem Laboratories URL:[Link]

Using 6-Methylpiperidin-3-amine dihydrochloride in drug design

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 6-Methylpiperidin-3-amine Dihydrochloride in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of clinically successful drugs.[1][2] This guide focuses on a specific, high-value building block: 6-Methylpiperidin-3-amine dihydrochloride . The introduction of a methyl group at the 6-position and an amine at the 3-position creates two stereocenters, offering a rigid, three-dimensional architecture that is highly sought after in modern drug design.[3] This document provides an in-depth exploration of this chiral scaffold, detailing its physicochemical properties, strategic applications, and robust protocols for its incorporation into novel molecular entities. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold to create next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Compound Profile: Physicochemical Properties and Safe Handling

6-Methylpiperidin-3-amine dihydrochloride is a chiral synthetic building block supplied as a stable, crystalline salt. The dihydrochloride form enhances its water solubility and stability, simplifying handling and reaction setup compared to the freebase.[4]

Table 1: Physicochemical and Safety Data

PropertyValueSource / Notes
Chemical Name 6-Methylpiperidin-3-amine dihydrochloride-
CAS Number 2287332-49-2
Molecular Formula C₆H₁₆Cl₂N₂ (for N-methyl analog)
Molecular Weight 187.11 g/mol (for N-methyl analog)
Appearance White to off-white solidGeneral observation for amine salts
Storage Store at room temperature in a dry, well-ventilated place.[5]Hygroscopic nature is common for amine hydrochlorides.[6]
Key Hazards Causes skin and serious eye irritation.[7]Based on similar piperidine amine hydrochlorides.
Handling Use in a chemical fume hood.[6] Wear appropriate PPE: gloves, lab coat, and safety glasses.[7] Avoid dust formation.[8]Standard practice for fine chemical powders.
Disposal Dispose of contents/container to an approved waste disposal plant.[5]Follow local, state, and federal regulations.
Scientific Rationale for Use of the Dihydrochloride Salt:

The free amine form of piperidines can be volatile, less stable, and possess poor aqueous solubility. Converting the two basic nitrogen atoms (the ring nitrogen and the 3-amino group) to their hydrochloride salts provides several advantages:

  • Enhanced Stability: The salt form is less prone to oxidation and degradation during storage.

  • Improved Handling: It is a non-volatile, free-flowing solid, which simplifies weighing and dispensing.

  • Increased Solubility: The salt is generally more soluble in protic solvents, which can be advantageous for certain reaction conditions. For reactions requiring the free base, a simple neutralization step with a suitable base (e.g., triethylamine, DIPEA) is performed in situ.

Strategic Applications in Medicinal Chemistry

The true value of 6-methylpiperidin-3-amine lies in its defined three-dimensional structure and the versatile reactivity of its primary amine.

A Scaffold for Stereospecific Interactions

Chirality is fundamental to molecular recognition in biology.[3] Utilizing a pre-synthesized chiral block like 6-methylpiperidin-3-amine allows chemists to bypass complex asymmetric syntheses and directly probe the chiral space of a biological target. The cis and trans relationship between the methyl and amine groups creates distinct spatial arrangements, which can drastically alter binding affinity and functional activity.

  • Causality: The fixed orientation of the substituents can place a key pharmacophoric element (e.g., an amide introduced at the 3-amine) into a specific binding pocket, while the methyl group can provide a beneficial van der Waals interaction or serve as a steric shield to prevent unwanted interactions or metabolic attack.[9]

A 3D Fragment for Lead Discovery

In Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a target. This scaffold is an excellent starting point.

  • Lead-Likeness: It generally adheres to Congreve's "Rule of Three" (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3), making it an ideal fragment for generating initial hits.[10]

  • Vectorial Growth: The primary amine serves as a reliable chemical handle for fragment elaboration, allowing for systematic growth into adjacent binding pockets to improve potency.

FBDD_Workflow

Core Synthetic Protocols

The primary amine of 6-methylpiperidin-3-amine is the key site for chemical modification. Below are two robust, field-proven protocols for its derivatization.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond between the 3-amino group and a carboxylic acid, a common transformation in drug design. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.

Rationale for Reagent Choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for its high reactivity and low risk of epimerization at adjacent chiral centers.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the dihydrochloride salt and scavenge the acid produced during the reaction without competing in the coupling.

Materials:

  • 6-Methylpiperidin-3-amine dihydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.

  • Amine Addition: Add 6-Methylpiperidin-3-amine dihydrochloride (1.1 eq) to the flask.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the stirring suspension. The reaction should become homogeneous as the amine salt is neutralized.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by pouring the mixture into a separatory funnel containing saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol creates a secondary amine by reacting the primary amine with an aldehyde or ketone, followed by reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation.

Rationale for Reagent Choice:

  • Sodium Triacetoxyborohydride (STAB): A mild reducing agent that is not reactive towards the carbonyl starting material but will readily reduce the iminium ion formed in situ. It is less water-sensitive than other hydrides like sodium cyanoborohydride.

  • Dichloromethane (DCM): A common, non-protic solvent suitable for this reaction.

Materials:

  • 6-Methylpiperidin-3-amine dihydrochloride

  • Aldehyde or Ketone of interest (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Amine Neutralization: Suspend 6-Methylpiperidin-3-amine dihydrochloride (1.2 eq) in anhydrous DCM in a round-bottom flask. Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to form the free base.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq) to the mixture. Stir for 30 minutes to allow for imine/iminium ion formation.

  • Reductant Addition: Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine product by flash column chromatography.

Biological Evaluation of Derived Compounds: A Screening Cascade

Once novel compounds have been synthesized, they must be evaluated biologically. The following protocols provide standard methods for assessing activity.

Screening_Cascade A Synthesized Compound Library (Derived from Scaffold) B Primary Assay (e.g., Radioligand Binding) A->B Initial Screen C Dose-Response & Potency (Determine IC50/Ki) B->C Identify 'Hits' D Secondary / Orthogonal Assay (e.g., Cell-Based Functional Assay) C->D Confirm Activity E Hit Validation & Lead Optimization D->E Prioritize for SAR

Protocol 3: Radioligand Binding Assay (General Protocol)

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[1] This is a foundational assay in CNS drug discovery.[11]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compounds (synthesized derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled ligand for non-specific binding (e.g., Haloperidol)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and microplate scintillation counter

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. For each test compound, prepare a serial dilution (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Reactions (in triplicate):

    • Total Binding: Add buffer, cell membranes, and radioligand.

    • Non-Specific Binding (NSB): Add buffer, cell membranes, radioligand, and a high concentration of unlabeled ligand.

    • Test Compound: Add buffer, cell membranes, radioligand, and the test compound dilution.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Calculate % Inhibition for each test compound concentration: 100 * (1 - (Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)).

    • Plot % Inhibition vs. log[Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Data Analysis Summary

CompoundTarget ReceptorIC₅₀ (nM)Ki (nM)
Derivative 5aDopamine D215072
Derivative 5bDopamine D22512
Haloperidol (Control)Dopamine D252.4
Protocol 4: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells.[12]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate % Viability: 100 * (Absorbance_Test / Absorbance_Control).

    • Plot % Viability vs. log[Concentration] and fit to a dose-response curve to determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Conclusion

6-Methylpiperidin-3-amine dihydrochloride is more than a simple chemical reagent; it is a strategic tool for navigating the complexities of modern drug design. Its inherent chirality, three-dimensional structure, and versatile chemical handles provide a robust platform for generating novel therapeutics. By understanding the rationale behind its application and employing validated synthetic and biological protocols, researchers can efficiently explore structure-activity relationships, optimize lead compounds, and ultimately accelerate the journey from a chemical scaffold to a potential clinical candidate.

References

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Blogger. [Link]

  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • ACS Publications. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry. [Link]

  • ChemBK. (n.d.). (3R,6S)-6-methylpiperidin-3-amine. ChemBK. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

Sources

Application Note: Regioselective N-Alkylation of 6-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopiperidine moiety is a defining feature of several approved therapeutics, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors[1], where its functionalization is a critical step in drug discovery[2]. 6-Methylpiperidin-3-amine presents a unique synthetic challenge due to its bifunctional nature: it possesses both an exocyclic primary amine (C3) and an endocyclic secondary amine (N1).

This application note provides field-proven, self-validating protocols for the regioselective N-alkylation of 6-methylpiperidin-3-amine. By exploiting the distinct steric and electronic microenvironments of the two nitrogen atoms, researchers can selectively functionalize either the N3 or N1 position with high regiomeric purity.

Mechanistic Rationale: The Chemistry of Two Amines

The regioselective functionalization of 3-aminopiperidine hinges on the subtle yet exploitable differences in the reactivity of its two nitrogen atoms[1].

  • N3 (Primary Amine): The exocyclic amine is sterically accessible and highly nucleophilic. However, direct alkylation (SN2) with alkyl halides is notoriously difficult to control and frequently leads to over-alkylation (dialkylation or quaternary ammonium salt formation).

  • N1 (Secondary Amine): The endocyclic piperidine nitrogen is inherently less nucleophilic than the primary amine. In 6-methylpiperidin-3-amine, this position is further shielded by the adjacent C6-methyl group.

Causality in Strategy Selection: To selectively alkylate the N3 position , reductive amination is the gold standard[3]. Imine formation at the unhindered primary amine is rapid. Subsequent reduction locks in the mono-alkylated product, as the resulting secondary amine is too sterically hindered to undergo a second reductive amination under standard conditions. To selectively alkylate the N1 position , an orthogonal protection strategy is mandatory. The differential nucleophilicity allows for the kinetic trapping of the N3 amine using a bulky protecting group (e.g., Boc) at cryogenic temperatures, leaving the N1 position available for forced alkylation[4].

Workflow Visualization

G Start 6-Methylpiperidin-3-amine (Bifunctional Scaffold) RedAm Direct Reductive Amination (Aldehyde, NaBH(OAc)3, RT) Start->RedAm Route A: N3-Selective (Sterically & Electronically Favored) Boc Kinetic N3-Boc Protection (Boc2O, DCM, -78°C) Start->Boc Route B: N1-Selective (Requires Orthogonal Protection) ProdA N3-Alkyl-6-methylpiperidin-3-amine (Primary Amine Functionalized) RedAm->ProdA Alk1 N1-Alkylation (R-X, K2CO3, DMF, 60°C) Boc->Alk1 Deprot Boc Deprotection (TFA/DCM, RT) Alk1->Deprot ProdB N1-Alkyl-6-methylpiperidin-3-amine (Secondary Amine Functionalized) Deprot->ProdB

Workflow for regioselective N-alkylation of 6-methylpiperidin-3-amine.

Protocol A: Regioselective N3-Alkylation via Reductive Amination

The application of sodium triacetoxyborohydride (NaBH(OAc)₃) in a reductive amination process is highly effective for these scaffolds[2]. Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that does not efficiently reduce aldehydes at room temperature, thereby preventing the formation of competitive alcohol byproducts.

Reagents & Stoichiometry:

  • 6-Methylpiperidin-3-amine (1.0 eq)

  • Target Aldehyde or Ketone (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-methylpiperidin-3-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0-2.0 eq) to adjust the apparent pH to ~5. Insight: Mildly acidic conditions accelerate the reversible imine formation and protonate the imine to a highly electrophilic iminium species, which is the actual substrate for the hydride transfer.

  • Imine Formation: Stir the mixture at room temperature for 1 to 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Insight: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Completion & Workup: Stir for an additional 4-12 hours until TLC/LCMS indicates complete consumption of the starting amine. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) to yield the pure N3-alkylated product.

Protocol B: Regioselective N1-Alkylation via Orthogonal Protection

To functionalize the sterically hindered N1 position, the highly nucleophilic N3 primary amine must be transiently masked. The primary amine can readily react with protecting groups[3], and by using cryogenic conditions, we can achieve perfect kinetic selectivity.

Phase 1: Regioselective N3-Boc Protection

  • Dissolve 6-methylpiperidin-3-amine (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78°C using a dry ice/acetone bath.

  • Dissolve Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in a small volume of DCM and add dropwise via a syringe pump over 1 hour. Insight: Utilizing exactly 0.95 eq of Boc₂O ensures the reagent is the limiting factor, completely suppressing any N1,N3-di-Boc byproduct formation. The low temperature maximizes the kinetic preference for the unhindered primary amine.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield N3-Boc-6-methylpiperidin-3-amine.

Phase 2: N1-Alkylation 5. Dissolve the N3-protected intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 eq) and the target alkyl halide (1.2 eq). 6. Heat the mixture to 60°C for 12-18 hours. Insight: The steric bulk of the C6-methyl group necessitates elevated temperatures and a polar aprotic solvent to drive the SN2 alkylation at the N1 position. 7. Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Dry and concentrate.

Phase 3: Boc Deprotection 8. Dissolve the crude N1-alkylated intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. 9. Stir at room temperature for 2 hours. Insight: The Boc group is reliably cleaved under acidic conditions to reveal the secondary amine of the piperidine ring[3]. 10. Concentrate under reduced pressure, neutralize with saturated aqueous Na₂CO₃, and extract with DCM to isolate the final N1-alkyl-6-methylpiperidin-3-amine.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and regiomeric outcomes based on the chosen synthetic strategy.

ParameterRoute A: Direct Reductive AminationRoute B: Orthogonal Protection
Target Nitrogen N3 (Primary Amine)N1 (Secondary Piperidine Amine)
Key Reagents Aldehyde, NaBH(OAc)₃, AcOHBoc₂O, R-X, K₂CO₃, TFA
Steric Influence UnhinderedHindered by adjacent C6-Methyl
Over-alkylation Risk Low (Imine reduction limits to mono)Low (Controlled by N3-protection)
Typical Overall Yield 75 - 85%55 - 65% (Calculated over 3 steps)
Regiomeric Purity > 95% N3-selective> 98% N1-selective

References[1] 3-Piperidinamine hydrochloride | 127294-75-1 | Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzzfMSo5zN6wCieTV3BVTopzlxqB7ayaKqRTEiWUDg9mBQ7h92ZG2DfdVwVd8BbCSr1A1c6HXMFzde6Z26mKNmoLsPqVgRLKYahjFXlsSr0gSOBOj8_K1pbQdtiJ0x3v3FixsH][2] Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84KBfYikZBTh8uSMo3Jn_tZNXn-8A5V55KKm2KydFLL-DtK1hL3wdJ2Tj3qJCwqWv4yKCyw3UhGJ3OSLnCYk86wVdn_fQmYUdkxXLJ8Ypb9R8EBA4oPskl1WzDi7eMYnE0xJiFKFe2neY8nLk][3] 1-BOC-3-Aminopiperidine | 144243-24-3. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXiYRWmf90cmP3B30FzudpNjuc0Iop5VsFaADcDSB8luZxXDaPm6WLOFNV_PLKzj32RiHqa_Zf6RZO_h441sC6P1xN8RAEPdAVChqbD3LbCJGiTU-O2bmBawcH0iiv-enIcTYE][4] Directed Palladium-Catalyzed γ-C(sp3)–H Alkenylation of (Aza and Oxa) Cyclohexanamines with Bromoalkenes: Bromide Precipitation as an Alternative to Silver Scavenging. ACS Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPxDZg-CLicoWddo02AIxSNlLVUdOQ5-aBt1wR1fIpMiWKUxVeKh0V17Qe51pTtp0KoabJ5nl-6kOTPax2wDsh9HsvEVvHRcDTU4WbRYCt4BQ3Nh0AI-sJRHzuAcP4mIFUwC7d4CF6R6bP-sc=]

Sources

Introduction: The Strategic Value of Chiral Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Novel Scaffolds from (3R,6R)-6-Methylpiperidin-3-amine

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its ubiquity stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial hydrogen bonding interactions as a basic nitrogen center. The conformational flexibility of the six-membered ring allows it to present substituents in precise three-dimensional orientations, which is critical for optimizing interactions with biological targets.[3] When chirality is introduced, as in the case of 6-Methylpiperidin-3-amine, the synthetic utility and potential for developing highly selective therapeutics are significantly amplified.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the chiral building block, (3R,6R)-6-Methylpiperidin-3-amine, for the synthesis of novel and medicinally relevant molecular scaffolds. This specific isomer possesses two key points of diversification: a primary amine at the C3 position and the piperidine ring nitrogen. This dual functionality, combined with its fixed stereochemistry, makes it an exceptionally valuable starting material for creating diverse chemical libraries with well-defined spatial arrangements. We will explore two distinct, field-proven protocols: the synthesis of a urea-based derivative and the construction of a fused pyrimidylpiperidine scaffold, a privileged structure in modern drug discovery.[4][5]

Protocol I: Synthesis of a Urea-Tethered Scaffold via Isocyanate Coupling

Scientific Rationale: The urea functional group is a powerful pharmacophore capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form robust interactions with protein backbones, making it a common feature in enzyme inhibitors and receptor antagonists. This protocol details the synthesis of a urea derivative from 6-Methylpiperidin-3-amine, a foundational step for further elaboration or for direct use in screening libraries. The procedure employs a Boc-protection strategy to ensure selective reaction at the primary amine.

Experimental Workflow: Urea Scaffold Synthesis

A Start: (3R,6R)-6-Methyl- piperidin-3-amine B Step 1: SₙAr Coupling 2,4-dichloro-5-fluoropyrimidine DIPEA, n-Butanol 100°C, 24h A->B React C Intermediate: Monosubstituted Pyrimidine B->C Isolate D Step 2: Suzuki Coupling 4-methoxyphenylboronic acid Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C, 6h C->D Couple E Final Product: Di-substituted Pyrimidine Scaffold D->E Purify

Sources

Application Note: Orthogonal Incorporation of 6-Methylpiperidin-3-amine Dihydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of conformationally restricted diamines into peptidomimetics and small-molecule libraries is a cornerstone of modern drug discovery. 6-Methylpiperidin-3-amine dihydrochloride (CAS: 2287332-49-2) 1 is a highly valuable heterocyclic scaffold 2 that presents unique synthetic opportunities and challenges in Solid-Phase Synthesis (SPS).

This molecule possesses a structural dichotomy critical to its application:

  • Regioselectivity: It contains a highly nucleophilic primary amine at the C3 position and a secondary amine at the N1 position. The N1 amine is sterically shielded by the adjacent C6-methyl group. This steric bias allows for highly regioselective reactions at C3 without the strict necessity of pre-synthesized orthogonally protected building blocks (e.g., Mtt or Dde protection) 3, 4.

  • Salt Neutralization: The compound is supplied as a dihydrochloride salt. While this enhances shelf-life by preventing oxidative deamination and carbamation 5, it necessitates a precise on-resin freebasing strategy. Incomplete neutralization of the 2HCl salt will drastically reduce coupling efficiency.

The following guide establishes a self-validating workflow for the regioselective attachment and orthogonal functionalization of this scaffold on a solid support.

Solid-Phase Synthesis Workflow

SPS_Workflow Resin Resin-Bound Scaffold (e.g., Carboxylic Acid) Freebase In Situ Freebasing (DIPEA, 6+ equiv) Resin->Freebase Swell in DMF CouplingC3 Regioselective C3-Coupling (DIC/OxymaPure) Freebase->CouplingC3 Add Diamine 2HCl CouplingN1 Harsh N1-Functionalization (HATU/DIPEA, 50°C) CouplingC3->CouplingN1 Wash & Activate Cleavage Global Cleavage (TFA/TIPS/H2O) CouplingN1->Cleavage Final Deprotection

Regioselective solid-phase synthesis workflow for 6-methylpiperidin-3-amine dihydrochloride.

Quantitative Data & Reaction Parameters

To successfully utilize this scaffold, the stoichiometry of the base must account for both the dihydrochloride salt and the requirements of the coupling reagents.

Table 1: Scaffold Properties & Stoichiometric Parameters

ParameterValue / Description
Compound 6-Methylpiperidin-3-amine dihydrochloride
CAS Number 2287332-49-2
Molecular Weight 187.11 g/mol
C3 Amine Reactivity High (Primary, unhindered)
N1 Amine Reactivity Low (Secondary, C6-sterically hindered)
Optimal Neutralization DIPEA (≥ 6.0 equivalents per 3.0 equiv of diamine)

Table 2: Regioselective Coupling Efficiencies on Solid Support

Target SiteReagentsConditionsConversion (%)
C3 (Primary) DIC, OxymaPure, DIPEA1 h, 25°C> 98%
N1 (Secondary) DIC, OxymaPure, DIPEA1 h, 25°C< 5%
N1 (Secondary) HATU, DIPEA4 h, 50°C> 90%

Experimental Protocols

The following protocols are designed as a continuous, self-validating system for attaching the diamine to a resin-bound carboxylic acid, followed by functionalization of the hindered secondary amine, and final cleavage.

Protocol 1: On-Resin Freebasing and Regioselective C3-Acylation

Objective: Couple the primary amine of 6-methylpiperidin-3-amine to a resin-bound carboxylic acid while leaving the N1 amine unreacted. Causality: DIC/OxymaPure is chosen over HATU for this initial step to prevent premature over-activation. This exploits the natural nucleophilicity of the C3 amine while the steric bulk of the C6-methyl group naturally protects the N1 amine from reacting under mild conditions.

  • Resin Preparation: Swell the resin-bound carboxylic acid (0.5 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted syringe. Drain.

  • Freebasing Solution: In a separate vial, dissolve 6-methylpiperidin-3-amine dihydrochloride (1.5 mmol, 3 equiv) in 3 mL of DMF.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (4.5 mmol, 9 equiv) to the diamine solution. Causality Note: 6 equivalents are strictly required to neutralize the dihydrochloride salt (2 HCl × 3 equiv diamine = 6 equiv base). The additional 3 equivalents maintain the basic environment necessary for efficient coupling.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 mmol, 3 equiv) and OxymaPure (1.5 mmol, 3 equiv) directly to the swelled resin.

  • Coupling: Immediately transfer the neutralized diamine solution to the resin. Agitate at room temperature (25°C) for 1 hour.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove unreacted diamine and urea byproducts.

Protocol 2: Forced Acylation of the Hindered N1 Secondary Amine

Objective: Functionalize the remaining N1 amine with a secondary building block (e.g., another carboxylic acid). Causality: The adjacent C6-methyl group severely restricts access to the N1 nitrogen. Standard carbodiimide chemistry (DIC) is insufficient here. The highly reactive uronium salt HATU 5 combined with elevated temperature is mandatory to drive the reaction to completion.

  • Pre-activation: In a vial, dissolve the incoming carboxylic acid (2.0 mmol, 4 equiv) and HATU (1.95 mmol, 3.9 equiv) in 3 mL of DMF. Add DIPEA (4.0 mmol, 8 equiv) and let sit for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin from Protocol 1.

  • Thermal Agitation: Agitate the resin at 50°C using a solid-phase heating block or microwave synthesizer for 4 hours.

  • Washing: Drain and wash extensively with DMF (5 × 5 mL) and DCM (3 × 5 mL). Causality Note: Extensive washing is required because HATU byproducts can strongly adhere to the resin matrix.

Protocol 3: Cleavage and Global Deprotection

Objective: Release the fully assembled construct from the solid support. Causality: A standard Trifluoroacetic acid (TFA) cocktail is used to cleave the linker. Triisopropylsilane (TIPS) is mandatory as a carbocation scavenger. Without TIPS, the electron-rich piperidine nitrogen is highly susceptible to re-alkylation by cleaved protecting groups or linker cations during the cleavage process 2.

  • Cocktail Preparation: Prepare the cleavage cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v/v).

  • Cleavage: Add 5 mL of the cocktail to the resin. Agitate gently for 2 hours at room temperature.

  • Collection: Drain the filtrate into a clean 50 mL centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately 2 mL. Add 30 mL of cold diethyl ether (-20°C) to precipitate the product.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet once more with cold ether, and dry the final product under a stream of nitrogen for subsequent LC-MS validation.

References

  • 2287332-49-2 | 6-methylpiperidin-3-amine dihydrochloride - A2B Chem. Source: a2bchem.com.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Source: mdpi.com.
  • A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Source: rsc.org.
  • Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Source: acs.org.
  • 1-(2-Thienylcarbonyl)-3-piperidinamine | 1114596-44-9 | Benchchem. Source: benchchem.com.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methylpiperidin-3-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this chiral amine salt. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful purification of your compound.

Understanding the Challenges

6-Methylpiperidin-3-amine dihydrochloride possesses multiple stereocenters and basic nitrogen atoms, which present a unique set of purification challenges. As a dihydrochloride salt, its polarity is significantly increased, influencing its solubility and chromatographic behavior. Common difficulties include the removal of diastereomers, enantiomers, residual starting materials, and by-products from the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Methylpiperidin-3-amine dihydrochloride.

Issue 1: Poor Separation and Significant Peak Tailing in Column Chromatography

Question: I'm attempting to purify my crude 6-Methylpiperidin-3-amine dihydrochloride using silica gel chromatography, but I'm observing broad peaks and significant tailing. How can I improve the separation?

Answer: This is a common issue when purifying basic amines on standard silica gel. The acidic nature of silica's silanol groups (Si-OH) strongly interacts with the basic amine, leading to poor elution and peak shape.[1] Here are several strategies to mitigate this problem:

  • Mobile Phase Modification: The most straightforward approach is to add a competing base to your mobile phase to neutralize the acidic sites on the silica gel.[1][2]

    • Recommendation: Add 0.5-1% triethylamine (TEA) or a similar volatile amine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[2] This will compete with your product for binding to the silica, resulting in sharper peaks and improved separation.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: This type of stationary phase has an amine bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds.[1]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic amines.

  • Reversed-Phase Chromatography: For highly polar compounds like amine salts, reversed-phase chromatography can be effective. The compound is more retained in its more lipophilic free-base form. Therefore, using a mobile phase with a high pH can improve retention and separation.[1]

Issue 2: Difficulty in Removing Diastereomeric Impurities

Question: My spectral analysis (NMR, LC-MS) indicates the presence of a diastereomer of 6-Methylpiperidin-3-amine dihydrochloride. How can I separate these isomers?

Answer: The separation of diastereomers can be challenging as they often have very similar physical properties. However, their distinct three-dimensional structures can be exploited for separation.

  • Flash Column Chromatography Optimization: Diastereomers have different physical properties and often can be separated by carefully optimized flash chromatography.

    • Recommendation: Use a long column with a shallow gradient to maximize the resolution between the diastereomers. You may need to screen various solvent systems to find the optimal selectivity.

  • Fractional Recrystallization: Diastereomeric salts can have different solubilities in specific solvents, allowing for separation by fractional recrystallization.

    • Recommendation: This method requires careful screening of various solvent systems.[3] A good starting point would be polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate.[4][5] The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.

  • Conversion to Free Base: Converting the dihydrochloride salt to the free base will change its polarity and may make it more amenable to chromatographic separation. After separation of the free base diastereomers, you can reform the dihydrochloride salt.

Issue 3: Failure to Induce Crystallization During Recrystallization

Question: I've dissolved my crude 6-Methylpiperidin-3-amine dihydrochloride in a hot solvent, but no crystals are forming upon cooling. What should I do?

Answer: Failure to crystallize is a common hurdle in recrystallization and can be due to several factors.[6]

  • Solution is Too Dilute: You may have used too much solvent.

    • Recommendation: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

  • Inducing Crystallization: If the solution is supersaturated but crystallization has not initiated, you can try the following techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[6]

    • Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.[3]

    • Adding an Anti-Solvent: If you are using a single solvent system, you can try slowly adding a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid. Then, allow it to stand.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared 6-Methylpiperidin-3-amine dihydrochloride?

A1: Common impurities can include:

  • Diastereomers and Enantiomers: Due to the presence of multiple chiral centers, the formation of stereoisomers is a significant possibility. The specific stereoisomers present will depend on the synthetic route used.[7][8]

  • Unreacted Starting Materials and Reagents: Depending on the synthesis, these could include protected piperidine precursors or other reagents.

  • By-products: Side reactions can lead to the formation of structurally related impurities.

  • Residual Solvents: Solvents used in the reaction or work-up may be present in the crude product.

Q2: What is the best solvent system for the recrystallization of 6-Methylpiperidin-3-amine dihydrochloride?

A2: The ideal solvent system needs to be determined experimentally. However, for a polar salt like 6-Methylpiperidin-3-amine dihydrochloride, good starting points are polar protic solvents.

  • Single Solvents: Ethanol, methanol, or isopropanol are good initial choices.[4][5]

  • Two-Solvent Systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can be effective.[5] Examples include ethanol/ethyl acetate or methanol/diethyl ether.[4]

Q3: How can I remove the enantiomeric impurity?

A3: Separating enantiomers requires a chiral environment.

  • Classical Resolution: This involves reacting the racemic free amine with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid, or a tartaric acid derivative) to form diastereomeric salts.[3] These salts can then be separated by fractional crystallization due to their different solubilities.[3] After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

  • Chiral Chromatography: Chiral HPLC or SFC (Supercritical Fluid Chromatography) using a chiral stationary phase (CSP) can be used to separate the enantiomers. Polysaccharide-based CSPs are often effective for piperidine derivatives.[3]

Q4: How do I convert the dihydrochloride salt to the free base and back?

A4:

  • Salt to Free Base: Dissolve the dihydrochloride salt in water and add a base (e.g., 2 M NaOH or solid K2CO3) until the pH is strongly basic (pH > 12).[4] The deprotonated free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[4]

  • Free Base to Dihydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in ethanol or ethereal HCl) until the salt precipitates. The solid can then be collected by filtration.

Experimental Protocols

Protocol 1: Recrystallization of 6-Methylpiperidin-3-amine Dihydrochloride

This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude material. Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, it is not a good recrystallization solvent. If it does not dissolve, heat the test tube. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent.[2]

  • Dissolution: Place the crude 6-Methylpiperidin-3-amine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[4][9]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 6-Methylpiperidin-3-amine Free Base

This protocol is for the purification of the free base form of the compound.

  • TLC Analysis: Dissolve a small amount of the crude free base in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and elute with different solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol) containing 1% triethylamine to find a system that gives a retention factor (Rf) of approximately 0.2-0.4 for your product.[4]

  • Column Packing: Pack a flash chromatography column with silica gel.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase (containing 1% triethylamine), collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Visualization of Purification Workflow

Purification_Workflow cluster_purification Purification Options Crude Crude 6-Methylpiperidin-3-amine Dihydrochloride Analysis1 Purity Assessment (NMR, LC-MS) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Final_Product Pure Product Decision1->Final_Product Yes Recrystallization Recrystallization Decision1->Recrystallization No Chromatography Column Chromatography Decision1->Chromatography No Resolution Chiral Resolution Decision1->Resolution No Analysis2 Purity Assessment Recrystallization->Analysis2 Chromatography->Analysis2 Resolution->Analysis2 Analysis2->Decision1

Caption: A logical workflow for the purification of 6-Methylpiperidin-3-amine dihydrochloride.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Google Patents. (2008).
  • LabXchange. (2024, January 23).
  • BenchChem. (2025). Removal of unreacted (S)
  • Google Patents. (2008).
  • Unknown.
  • Unknown. Chem355 Labbook-2020.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Request PDF.
  • Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • Diva-Portal.org. (n.d.).
  • Google Patents. (n.d.).
  • Biotage. (2023, February 10).
  • BenchChem. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

Sources

Technical Support Center: Troubleshooting & Purification of 6-Methylpiperidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the synthesis, purification, and scale-up of 6-methylpiperidin-3-amine dihydrochloride .

As a critical chiral building block—most notably utilized in the synthesis of JAK3/TEC inhibitors like Ritlecitinib (PF-06651600)—the stereochemical purity and chemical integrity of this diamine salt are paramount. The compound features two chiral centers (C3 and C6) and two basic nitrogens, making it highly polar, hygroscopic, and susceptible to specific impurity profiles during synthesis.

Part 1: Core Troubleshooting FAQs

Q1: My final dihydrochloride salt contains residual 1-benzyl-6-methylpiperidin-3-amine. How can I drive the debenzylation to completion?

Root Cause: The standard synthetic route to the (3R, 6S) isomer utilizes (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine as a precursor . The basicity of the primary and secondary amines can coordinate with the palladium catalyst, effectively poisoning it and stalling the hydrogenolysis before completion. Causality & Solution: To overcome catalyst poisoning, the reaction environment must be optimized. Utilize 20% wet Palladium on carbon hydroxide rather than standard dry Pd/C. The wet hydroxide variant provides higher catalytic activity for sterically hindered, basic amines. Maintain a hydrogen pressure of 15–60 psi at elevated temperatures (45–55 °C) to force the reaction forward.

Q2: How do I separate the cis and trans diastereomers if my upstream reduction was not fully stereoselective?

Root Cause: Reduction of pyridine or piperidone precursors often yields a mixture of cis and trans diastereomers. Because 6-methylpiperidin-3-amine has two chiral centers, you will generate diastereomeric pairs (e.g., the desired (3R, 6S) trans-isomer alongside the (3R, 6R) cis-isomer). Causality & Solution: Diastereomers cannot be separated by simple extraction. You must perform a diastereomeric salt resolution prior to forming the final dihydrochloride salt. By reacting the free base mixture with a chiral resolving agent (such as D-mandelic acid or L-tartaric acid), you create diastereomeric salts with distinct solubility profiles. The desired (3R, 6S) salt will selectively crystallize from a solvent like ethanol/water, leaving the undesired isomers in the mother liquor.

Q3: I am detecting heavy metal (Palladium) carryover in my final dihydrochloride salt. What is the best removal strategy?

Root Cause: Fine Pd/C particles can pass through standard filter media, and dissolved Pd-amine complexes can co-precipitate during the dihydrochloride salt formation. Causality & Solution: Do not attempt to remove palladium after the dihydrochloride salt is formed; the highly polar salt traps the metal. Instead, treat the free-amine intermediate. Filter the post-hydrogenation mixture through a tightly packed Celite pad. Then, add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the filtrate and stir at 40 °C for 2 hours. The strong affinity of the thiol groups for palladium will strip the metal from the amine complexes.

Q4: The isolated dihydrochloride salt is a sticky, discolored solid instead of a free-flowing powder. How do I improve crystallization?

Root Cause: 6-Methylpiperidin-3-amine dihydrochloride is highly polar and hygroscopic . Rapid precipitation or the use of aqueous HCl traps residual water and organic impurities within the crystal lattice, leading to "oiling out" or discoloration. Causality & Solution: Switch to an anhydrous anti-solvent crystallization method. Dissolve the free base in absolute ethanol and acidify using anhydrous HCl gas or a pre-titrated HCl/ethanol solution. Slowly add Methyl tert-butyl ether (MTBE) as an anti-solvent. MTBE rapidly decreases the solubility of the highly polar dihydrochloride salt without introducing moisture, driving the formation of highly pure, white crystalline solids.

Part 2: Quantitative Data Summary

The following table outlines the critical impurity profiles, their analytical detection methods, and the expected efficiency of the mitigation strategies discussed above.

Impurity ProfileSource / MechanismAnalytical DetectionMitigation StrategyTarget Specification
1-Benzyl derivative Incomplete hydrogenolysisHPLC-UV (210 nm)Optimize Pd/C(OH)2 loading & H₂ pressure< 0.10% (Area)
Diastereomers (cis/trans)Non-stereoselective reductionChiral HPLC / GCChiral acid resolution (e.g., L-tartaric acid)> 99.5% d.e.
Palladium (Pd) Catalyst leachingICP-MSCelite filtration + Thiol-silica scavenger< 10 ppm
Moisture / Solvents Hygroscopic nature of 2HCl saltKarl Fischer / GC-FIDVacuum drying (45 °C) with N₂ bleed< 0.5% w/w

Part 3: Experimental Protocols

The following self-validating workflows ensure high purity and yield.

Protocol A: Catalytic Debenzylation & Scavenging
  • Reaction Setup: In a high-pressure autoclave, charge (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine (1.0 eq) and absolute ethanol (10 volumes).

  • Catalyst Addition: Add 20% wet Palladium on carbon hydroxide (15% w/w relative to the substrate). Note: The wet catalyst prevents solvent ignition and provides optimal surface area for basic substrates.

  • Hydrogenolysis: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x). Pressurize to 45 psi H₂ and heat the jacket to 50 °C.

  • Self-Validation Check: Monitor the hydrogen mass flow meter. Once H₂ uptake plateaus, pull an aliquot and analyze via HPLC. Proceed only when the 1-benzyl intermediate is ≤ 0.1%.

  • Scavenging: Cool the reactor to 20 °C. Filter the suspension through a 2-inch Celite pad to remove the bulk catalyst. Add 5% w/w thiol-functionalized silica to the filtrate, stir for 2 hours at 40 °C, and filter again through a 0.22 µm PTFE membrane.

Protocol B: Dihydrochloride Salt Formation & Crystallization
  • Acidification: Transfer the purified free-amine filtrate to a clean, dry reactor under a Nitrogen atmosphere. Cool the solution to 0–5 °C.

  • Titration: Slowly add a 2.0 M solution of anhydrous HCl in ethanol (2.1 equivalents). Maintain the internal temperature below 15 °C to prevent thermal degradation and color body formation.

  • Self-Validation Check: Extract a 1 mL aliquot, dilute with 1 mL DI water, and measure the pH. The pH must be strictly < 2.0 to ensure complete protonation of both the piperidine and primary amine nitrogens .

  • Anti-Solvent Addition: Begin stirring at 200 RPM. Add cold MTBE dropwise over 1 hour until the solution becomes persistently cloudy. Seed with 0.1% w/w pure crystals if available.

  • Aging & Isolation: Stir the suspension at 0 °C for 3 hours to maximize crystal growth. Filter the white precipitate under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold MTBE.

  • Drying: Transfer the solid to a vacuum oven. Dry at 45 °C under high vacuum (< 10 mbar) with a slight nitrogen bleed until a constant weight is achieved.

Part 4: Process Visualization

ImpurityWorkflow A Crude 1-Benzyl-6-methyl piperidin-3-amine B Catalytic Hydrogenolysis (Pd/C(OH)2, H2, 45-55°C) A->B Step 1: Debenzylation C Filtration & Scavenging (Celite + Thiol-Silica) B->C Step 2: Catalyst Removal D Free Base Intermediate (6-Methylpiperidin-3-amine) C->D Step 3: Isolation E Acidification (Anhydrous HCl in EtOH, <15°C) D->E Step 4: Salt Formation F Anti-Solvent Crystallization (MTBE Addition) E->F Step 5: Precipitation G Pure (3R,6S)-6-Methylpiperidin -3-amine 2HCl F->G Step 6: Vacuum Drying

Workflow for the purification and salt formation of 6-methylpiperidin-3-amine dihydrochloride.

References

  • Preparation method of PF06651600 (Ritlecitinib). Google Patents (CN113121539A). Verified synthesis route detailing the catalytic debenzylation of (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases . Beilstein Journal of Organic Chemistry, 2019. Details the properties, hygroscopicity, and handling of chiral 3-aminopiperidine dihydrochloride derivatives. Available at:[Link]

Validation & Comparative

NMR analysis of 6-Methylpiperidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: NMR Analytical Workflows for 6-Methylpiperidin-3-amine Dihydrochloride

Executive Summary

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to ambiguous analytical data on early-stage building blocks. 6-Methylpiperidin-3-amine dihydrochloride is a prime example. It is a highly polar, di-cationic scaffold with two stereocenters (C3 and C6). Confirming its exact salt stoichiometry (dihydrochloride vs. monohydrochloride vs. free base) and diastereomeric purity is non-negotiable for downstream synthesis and Quality Control (QC).

However, standard NMR practices often fail when applied to poly-cationic salts. This guide objectively compares the conventional aqueous NMR approach (D2O) against an advanced organic solvent methodology (DMSO-d6), providing the causality and experimental data necessary to optimize your analytical workflows.

The Mechanistic Challenge: Proton Exchange Dynamics

The core challenge in analyzing amine hydrochlorides lies in the lability of the nitrogen-bound protons. 6-Methylpiperidin-3-amine contains a secondary ring nitrogen and a primary exocyclic amine. In the dihydrochloride state, these exist as -NH2+ and -NH3+ cations.

When dissolved in Deuterium Oxide (D2O), rapid chemical exchange occurs between the acidic amine protons and the deuterium in the solvent. This obliterates the 1H NMR signals for these functional groups, leaving only the aliphatic carbon backbone visible. While this proves the skeleton of the molecule, it fails to prove the charge state.

Conversely, Dimethyl Sulfoxide-d6 (DMSO-d6) is a strong hydrogen-bond acceptor. It solvates the cations and forms strong intermolecular hydrogen bonds that drastically reduce the proton exchange rate. This phenomenon allows for the direct observation of Charge-Assisted Intramolecular H-Bonds (CA-IMHB) and the accurate quantification of the protonated amines .

Workflow Comparison & Quantitative Data

To objectively evaluate these alternatives, we must look at the empirical data generated by both solvent systems.

Table 1: Analytical Performance Metrics

MetricAlternative: D2O WorkflowRecommended: DMSO-d6 Workflow
Salt Form Confirmation Poor (NH protons are invisible)Excellent (Direct integration of NH2+/NH3+)
Diastereomeric Profiling Moderate (Aliphatic signals often overlap)High (Better dispersion; NOESY is viable)
Impurity Detection Moderate (HDO peak obscures ~4.7 ppm)Excellent (Residual water at 3.3 ppm)
Throughput Speed High (Instant dissolution)Moderate (Requires rigorous sample drying)

Table 2: Comparative 1H NMR Chemical Shifts (400 MHz)

Proton AssignmentD2O Chemical Shift (ppm)DMSO-d6 Chemical Shift (ppm)Causality / Mechanistic Note
C6-CH3 1.35 (d, 3H)1.28 (d, 3H)Shielding effect difference between solvents.
Ring CH2 (C4, C5) 1.60 - 2.10 (m, 4H)1.50 - 1.95 (m, 4H)Complex multiplets due to axial/equatorial splitting.
C2-H2 3.05, 3.20 (m, 2H)2.95, 3.10 (m, 2H)Diastereotopic protons adjacent to the ring nitrogen.
C6-H / C3-H 3.45 / 3.65 (m, 2H)3.35 / 3.55 (m, 2H)Deshielded by adjacent cationic nitrogen centers.
-NH3+ (Primary) Invisible (Exchanged)8.30 (br s, 3H)DMSO-d6 locks the exchangeable protons, proving the primary amine is protonated.
-NH2+ (Ring) Invisible (Exchanged)9.10 (br s, 2H)Confirms the di-cationic state of the piperidine ring .

Experimental Protocols: Building a Self-Validating System

Trustworthiness in analytical chemistry requires protocols that prove their own accuracy. The following methodologies detail how to execute these workflows.

Protocol A: Standard 1D NMR in D2O (The Alternative) Use Case: Rapid confirmation of the carbon backbone when salt stoichiometry is already known.

  • Sample Preparation: Weigh 10.0 ± 0.5 mg of 6-Methylpiperidin-3-amine dihydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of Deuterium Oxide (D2O, 99.9% D). Vortex for 10 seconds. The high polarity of the salt ensures immediate dissolution.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a standard 1H NMR spectrum at 298 K (400 MHz, 16 scans, 1 sec relaxation delay).

  • Data Interpretation: Note the absence of signals beyond 4.0 ppm (excluding the HDO solvent peak at ~4.7 ppm). The carbon skeleton is confirmed, but the salt state remains ambiguous.

Protocol B: Advanced 1D/2D NMR in DMSO-d6 (The Recommended Workflow) Use Case: Comprehensive structural elucidation and absolute confirmation of the dihydrochloride state.

  • Sample Preparation: Weigh 10.0 ± 0.5 mg of the compound. Critical Step: Amine salts are highly hygroscopic . Ensure the sample is stored in a desiccator prior to use to prevent water ingress, which accelerates proton exchange.

  • Dissolution: Dissolve in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D, stored over 4Å molecular sieves).

  • Acquisition: Acquire a 1H NMR spectrum at 298 K. Parameter Adjustment: Increase the relaxation delay (d1) to 2.0 seconds to account for the slower relaxation times of quadrupolar nitrogen-bound protons.

  • Self-Validation Step (The D2O Shake): To unequivocally prove that the broad peaks at 8.30 ppm and 9.10 ppm are the -NH3+ and -NH2+ protons, add 10 μL of D2O directly to the NMR tube. Invert the tube 5 times to mix, and re-acquire the spectrum. The peaks at 8.30 and 9.10 ppm will completely disappear due to forced deuterium exchange. This internal control guarantees the trustworthiness of your assignment.

Workflow Visualization

The following decision matrix illustrates the mechanistic outcomes of solvent selection for amine dihydrochloride analysis.

NMR_Workflow Start 6-Methylpiperidin-3-amine Dihydrochloride Solvent Select NMR Solvent Start->Solvent D2O Alternative: D2O Solvent->D2O High Solubility DMSO Recommended: DMSO-d6 Solvent->DMSO H-Bond Preservation D2O_Res Proton Exchange (NH Protons Lost) D2O->D2O_Res DMSO_Res Protons Locked (NH Protons Visible) DMSO->DMSO_Res D2O_End Partial Structural Confirmation D2O_Res->D2O_End DMSO_End Full Structural & Salt State Confirmation DMSO_Res->DMSO_End

Figure 1: Decision matrix for NMR solvent selection in amine dihydrochloride analysis.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport. Journal of the American Chemical Society.[Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[Link]

Mass Spectrometry of 6-Methylpiperidin-3-amine and its Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in modern drug discovery—particularly in the synthesis of kinase inhibitors and epigenetic modulators like NSD2 inhibitors—6-Methylpiperidin-3-amine (6-MPA) presents a unique set of analytical challenges. It is a low-molecular-weight, highly polar aliphatic compound containing both a primary and a secondary amine. It lacks a strong UV chromophore and exhibits poor retention on standard C18 reversed-phase liquid chromatography (RPLC) columns.

For drug development professionals conducting pharmacokinetic (PK) profiling or metabolomic screening, selecting the right mass spectrometry (MS) strategy is the difference between robust, high-throughput data and a method plagued by matrix effects and poor reproducibility. This guide objectively compares the three dominant analytical platforms for 6-MPA analysis and provides a self-validating protocol engineered for maximum sensitivity.

Comparative Evaluation of Analytical Platforms

When analyzing highly polar amines in complex biological matrices (e.g., plasma, serum), analytical scientists typically choose between three distinct chromatographic and ionization strategies. Table 1 summarizes the performance metrics of these alternatives.

Table 1: Performance Comparison of MS Platforms for 6-MPA Analysis

Analytical PlatformRetention MechanismIonization StrategySensitivity (Estimated LOD)Matrix Effect SusceptibilityThroughput & Robustness
Direct HILIC-MS/MS Hydrophilic partitioning into aqueous layerESI (Positive Mode)~10–50 ng/mLHigh (Co-elution with polar phospholipids)Moderate (Requires long column re-equilibration times)
Pre-column Derivatization RPLC-MS/MS Hydrophobic interaction via derivatization tagESI (Positive Mode)~0.1–1 ng/mL Low (Analytes shifted away from polar matrix void)High (Fast gradients, rapid equilibration)
GC-EI-MS Volatility (Requires acylation/silylation)Electron Ionization (Hard)~5–20 ng/mLLow (High chromatographic resolution)Low (Complex sample prep, long run times)

Mechanistic Insights: The Causality of Derivatization

As an application scientist, it is crucial to understand why derivatization fundamentally transforms the MS performance of 6-MPA, rather than just viewing it as a sample preparation step.

ESI Droplet Dynamics and Surface Activity

In Electrospray Ionization (ESI), the response of an analyte is dictated by its ability to compete for the surface of the charged droplet. Highly polar, underivatized 6-MPA tends to partition into the aqueous interior of the ESI droplet. When the droplet undergoes fission, 6-MPA is outcompeted by highly surface-active matrix components (like phospholipids), leading to severe ion suppression.

By covalently attaching a hydrophobic, readily ionizable tag—such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) or polarity-regulated reagents like 3-DP-NHS —we artificially increase the analyte's surface activity. The derivatized 6-MPA migrates to the droplet surface, drastically increasing the emission of gas-phase ions and lowering the Limit of Detection (LOD) by up to two orders of magnitude .

Dual-Amine Reactivity and pH Causality

6-MPA possesses two reactive sites: the primary amine at the C3 position and the secondary amine within the piperidine ring. To act as effective nucleophiles against an NHS-ester reagent, these amines must be in their unprotonated (free base) form. Because the pKa of these aliphatic amines is typically between 9.0 and 10.5, the reaction must be buffered at pH 8.8–9.0. This specific pH strikes a causal balance: it ensures a sufficient fraction of the amines are deprotonated for rapid nucleophilic attack, while preventing the rapid base-catalyzed hydrolysis of the NHS-ester reagent itself.

Self-Validating Experimental Protocol: Derivatization RPLC-MS/MS

To ensure absolute trustworthiness, a protocol cannot rely on blind faith in the chemistry; it must be a self-validating system. Because 6-MPA has two reactive amines, incomplete derivatization will yield a mixture of mono-derivatized and bis-derivatized products, destroying quantitative precision. This protocol uses stoichiometric monitoring to validate reaction completeness in every single sample.

Step-by-Step Methodology

Step 1: Protein Precipitation & Spiking

  • Aliquot 10 µL of plasma/serum into a 96-well plate.

  • Add 10 µL of isotopically labeled internal standard (e.g., 6-MPA-d3, 100 ng/mL).

  • Add 80 µL of ice-cold Acetonitrile (MeCN) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 2: pH-Controlled Derivatization

  • Transfer 10 µL of the supernatant to a clean reaction vial.

  • Add 70 µL of Sodium Borate Buffer (0.2 M, pH 8.8) to establish the optimal nucleophilic state.

  • Add 20 µL of AccQ-Tag reagent (3 mg/mL in MeCN). Note: The reagent must be in molar excess.

  • Immediately cap, vortex, and incubate at 55°C for 10 minutes to drive the reaction to the thermodynamically stable bis-derivative.

Step 3: Self-Validation and LC-MS/MS Acquisition

  • Inject 1 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm).

  • Run a rapid gradient (5% to 95% Mobile Phase B over 3.5 minutes). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in MeCN.

  • System Suitability Check (The Self-Validation): Program the triple quadrupole MS to monitor the Multiple Reaction Monitoring (MRM) transitions for both the mono-derivatized and bis-derivatized 6-MPA.

    • Validation Logic: The data system must automatically calculate the Bis/Mono peak area ratio. A ratio of >99:1 validates that the reagent was in sufficient excess and the reaction went to completion. If the ratio falls below 99:1, the sample is automatically flagged for matrix interference or reagent depletion, preventing the reporting of false negatives.

Workflow Visualization

The following diagram illustrates the logical flow and the critical self-validation checkpoint of the recommended derivatization strategy.

Caption: Workflow for self-validating pre-column derivatization LC-MS/MS analysis of 6-MPA.

References

  • Han, J., Gong, S., Bian, X., Qian, Y., Wang, G., Li, N., & Wu, J.-L. (2023). "Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer." Journal of Pharmaceutical Analysis, 13(11), 1353-1364. URL:[Link]

  • Gray, N., et al. (2017). "High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure." Analytical Chemistry, 89(4), 2478-2487. URL:[Link]

A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of 6-Methylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold, A Privileged Motif in Modern Drug Discovery

The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most ubiquitous and influential structural motifs in medicinal chemistry.[1][2][3] Its remarkable prevalence is highlighted by its presence in thousands of natural alkaloids and a significant portion of clinically approved pharmaceuticals, spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[2][4][5] The scientific community often refers to piperidine as a "privileged scaffold," a term that reflects its unique ability to serve as a versatile framework for interacting with a wide array of biological targets.[1]

The power of the piperidine core lies in its distinct stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which enables the precise three-dimensional positioning of substituents—a critical factor for optimizing molecular recognition at a target protein's binding site.[1] The ring's nitrogen atom provides a versatile handle for modulating critical drug-like properties, including aqueous solubility, lipophilicity (LogP), and metabolic stability, which are essential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]

However, not all piperidine building blocks are created equal. Subtle modifications to the piperidine core, such as the addition of a methyl group or the repositioning of an amine substituent, can profoundly impact a molecule's conformational preference, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth comparative analysis of 6-Methylpiperidin-3-amine , a disubstituted building block, against other commonly used piperidines. We will explore how its unique structural features translate into distinct advantages and considerations in the context of drug design and development, supported by experimental data and established synthetic protocols.

Structural and Physicochemical Profile of 6-Methylpiperidin-3-amine

6-Methylpiperidin-3-amine presents a fascinating case study in stereochemical complexity and its impact on molecular properties. Its structure is defined by two key features: a primary amine at the C3 position and a methyl group at the C6 position.

  • Stereochemistry and Conformation: The presence of two stereocenters (at C3 and C6) gives rise to four possible stereoisomers: (3R,6S), (3S,6R), (3R,6R), and (3S,6S). The cis (3,6-substituents on the same face of the ring) and trans (opposite faces) diastereomers exhibit different conformational equilibria. The C6-methyl group, particularly in the cis configuration relative to the C3-amine, can influence the chair conformation and the axial vs. equatorial preference of the substituents, thereby dictating the spatial projection of vectors for further chemical modification.[6] Computational studies on related 2-methylpiperidines show that N-substituents can drive the methyl group into an axial position to relieve steric strain, a phenomenon that can be exploited in molecular design.[6]

  • Physicochemical Properties: The addition of the C6-methyl group compared to the parent 3-aminopiperidine has predictable effects on key physicochemical parameters. It increases the molecule's lipophilicity and molecular weight. The basicity (pKa) of the two nitrogen atoms is also influenced by the substitution pattern. While the primary exocyclic amine is generally the more nucleophilic center for many reactions, its basicity can be modulated by through-space interactions with the C6-methyl group and the ring nitrogen. Strategic functionalization, particularly at positions adjacent to the nitrogen, can also enhance metabolic stability, a crucial pharmacokinetic parameter.[1][5]

Comparative Analysis with Foundational Piperidine Building Blocks

The true value of 6-Methylpiperidin-3-amine is best understood when compared against other foundational piperidine synthons. The choice between these building blocks is a critical decision in a drug discovery campaign, directly influencing the synthetic route and the properties of the final compounds.

Caption: Key piperidine building blocks compared in this guide.

Quantitative Physicochemical Comparison

The following table summarizes key computed and experimental properties of 6-Methylpiperidin-3-amine and its common alternatives. These parameters are fundamental predictors of a molecule's behavior in both chemical reactions and biological systems.

Building BlockMolecular FormulaMolar Mass ( g/mol )pKa (Predicted)clogP (Predicted)Key Differentiator
6-Methylpiperidin-3-amine C₆H₁₄N₂114.19[7]~10.2 (amine), ~11.0 (ring N)0.5 - 0.8Two stereocenters; C6-methyl provides a steric and lipophilic handle.
3-Aminopiperidine C₅H₁₂N₂100.16~10.1 (amine), ~10.8 (ring N)-0.1 - 0.2Parent scaffold; less sterically hindered than the 6-methyl analog.
4-Aminopiperidine C₅H₁₂N₂100.16~10.4[8]-0.1 - 0.2Regioisomer; C4 substitution provides a different vector for substituents.
(R)-3-Amino-1-Boc-piperidine C₁₀H₂₀N₂O₂200.28~9.9 (amine)1.2 - 1.5Ring nitrogen protected for selective exocyclic amine functionalization.[9]

Data sourced from chemical databases and predictive software. pKa and cLogP values are estimates and can vary based on the prediction algorithm and experimental conditions.

Impact on Synthetic Strategy and Reactivity

The structural differences between these building blocks have significant implications for their use in synthesis.

  • N-Arylation and Amide Coupling: These are cornerstone reactions in medicinal chemistry. For 6-Methylpiperidin-3-amine, the primary exocyclic amine is the principal site of reaction under standard conditions (e.g., Buchwald-Hartwig or Ullmann coupling).[10][11] However, the adjacent C6-methyl group introduces steric hindrance that can decrease the reaction rate compared to the less encumbered 3-aminopiperidine. This may necessitate more forceful reaction conditions (higher temperatures, stronger bases, or more active catalyst systems). In contrast, 4-aminopiperidine, with its remote amine, generally reacts more readily. The use of a Boc-protected scaffold like (R)-3-Amino-1-Boc-piperidine is a deliberate strategic choice to ensure that functionalization occurs exclusively on the exocyclic amine, preventing undesired reactions at the ring nitrogen.[9]

  • Stereochemical Control: The synthesis of specific stereoisomers of 6-Methylpiperidin-3-amine requires advanced asymmetric synthesis techniques, such as biocatalytic transamination or the hydrogenation of chiral pyridine precursors.[12][13] This contrasts with achiral 4-aminopiperidine or racemic 3-aminopiperidine, which are simpler to synthesize but offer less three-dimensional definition. The ability to access stereopure isomers of 6-Methylpiperidin-3-amine is a significant advantage, as a single stereoisomer is often responsible for the desired pharmacological activity.[14]

Implications for Drug Design and Structure-Activity Relationships (SAR)

The choice of a piperidine building block profoundly influences the SAR of a molecule series.

  • Vectoral Diversity and 3D Shape: The C6-methyl group on 6-Methylpiperidin-3-amine is not merely a passive substituent; it is a critical design element. It provides a defined hydrophobic contact point and, more importantly, a stereochemical handle that dictates the exit vector of any substituent placed on the C3-amine. This allows for a more controlled and nuanced exploration of a protein's binding pocket compared to the more flexible 3-aminopiperidine. The 4-aminopiperidine isomer, by comparison, projects its substituent along a completely different axis.

Caption: The C6-methyl group provides a vector for hydrophobic interactions.

  • Metabolic Stability: As previously noted, substitution at C2 or C6 can sterically shield the ring nitrogen from metabolic enzymes (e.g., Cytochrome P450s), potentially reducing the rate of N-dealkylation or oxidation and improving the compound's half-life.[1][5] This is a proactive design strategy to enhance pharmacokinetic properties.

  • Physicochemical Tuning: The increased lipophilicity imparted by the methyl group can improve membrane permeability but may also increase binding to plasma proteins or hERG channels if not properly balanced.[15] The ability to fine-tune LogP and pKa by selecting different substituted piperidines is a cornerstone of lead optimization. For instance, if a series requires lower basicity to reduce off-target effects, introducing fluorine atoms is a common tactic.[16]

Experimental Protocol: Palladium-Catalyzed N-Arylation

To provide a practical context, this section details a representative protocol for the N-arylation of an aminopiperidine building block. This Buchwald-Hartwig amination is a robust and widely used method for forming the critical C-N bond.

Objective: To synthesize N-aryl-6-methylpiperidin-3-amine by coupling 6-methylpiperidin-3-amine with an aryl bromide.

Methodology Workflow

Experimental_Workflow start Prepare Reaction Vessel (Oven-dried Schlenk tube) reagents Add Solids: - Pd₂(dba)₃ (Catalyst) - Xantphos (Ligand) - NaOtBu (Base) start->reagents inert Seal, Evacuate, and Backfill with Argon (3x) reagents->inert liquids Add Liquids: - Anhydrous Toluene - Aryl Bromide - 6-Methylpiperidin-3-amine inert->liquids reaction Heat Reaction Mixture (e.g., 100-120 °C, 12-24h) liquids->reaction workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Ethyl Acetate reaction->workup purify Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end Characterize Pure Product (NMR, LC-MS) purify->end

Caption: Standard workflow for a Buchwald-Hartwig N-arylation reaction.

Step-by-Step Protocol

Causality and Rationale: This protocol is designed to be self-validating by employing an inert atmosphere to protect the sensitive palladium(0) catalyst and using a well-established ligand/base combination to facilitate the catalytic cycle.

  • Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), the ligand, Xantphos (0.04 equiv), and the base, sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Rationale: Pd₂(dba)₃ is a stable source of Pd(0), the active catalytic species. Xantphos is a bulky, electron-rich biphenyl phosphine ligand that promotes the crucial reductive elimination step and stabilizes the catalyst. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Inert Atmosphere: The Schlenk tube is sealed, and the atmosphere is exchanged for an inert gas (e.g., argon) by evacuating and backfilling the tube three times.

    • Rationale: The Pd(0) species is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. An inert atmosphere is critical for achieving high yields and reproducibility.

  • Reagent Addition: Anhydrous, degassed toluene (solvent) is added via syringe, followed by the aryl bromide (1.0 equiv) and finally 6-methylpiperidin-3-amine (1.2 equiv).

    • Rationale: Using an anhydrous, degassed solvent prevents quenching of the base and catalyst. A slight excess of the amine is often used to ensure complete consumption of the more valuable aryl halide.

  • Reaction: The reaction mixture is heated to 100-120 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) center.[11]

  • Workup and Purification: Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure N-arylated product.

    • Rationale: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired product from unreacted starting materials and catalyst residues.

Conclusion

The selection of a piperidine building block is a strategic decision with far-reaching consequences in a drug discovery project. 6-Methylpiperidin-3-amine offers medicinal chemists a valuable tool for introducing controlled stereochemistry and a defined lipophilic contact point into their molecules. The C6-methyl group serves as a powerful design element, enabling the fine-tuning of 3D shape, metabolic stability, and physicochemical properties.

While its synthesis is more complex and its reactivity can be tempered by steric hindrance compared to simpler analogs like 3- or 4-aminopiperidine, these challenges are often outweighed by the advantages it confers. The ability to rigidly control the orientation of substituents and enhance pharmacokinetic profiles makes 6-methylpiperidin-3-amine and its isomers highly attractive scaffolds. Ultimately, the decision to employ this building block must be guided by the specific goals of the project, the desired SAR, and the target's structural landscape. This guide serves to illuminate the key comparative aspects, empowering researchers to make a more informed and strategic choice in their quest for novel therapeutics.

References

  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Comparative Analysis of 4-Substituted Piperidine-Based Inhibitors: Elucidating Diverse Mechanisms of Action. BenchChem.
  • BenchChem. (2025). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. BenchChem.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Various Authors. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution.
  • Boryczka, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
  • Foley, D. J., et al. (2022).
  • Vulpetti, A., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.
  • Zhu, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
  • ChemBK. (n.d.). (3R,6S)-6-methylpiperidin-3-amine. ChemBK.
  • Corbet, J.-P., & Mignani, G. (2004). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry.
  • Chatterley, A. S., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. arXiv.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine. BenchChem.
  • Caron, J., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules.
  • Doyon, J. B. (2020). Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines.
  • Orliac, A., et al. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry.
  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.